molecular formula C11H12O2 B14160780 5-Oxo-5-phenylpentanal CAS No. 75424-63-4

5-Oxo-5-phenylpentanal

Katalognummer: B14160780
CAS-Nummer: 75424-63-4
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: WDXWUONTMXSOSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-5-phenylpentanal is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a phenyl group attached to a pentanal chain with an oxo group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-phenylpentanal typically involves the reaction of benzaldehyde with a suitable reagent to introduce the oxo group at the desired position. One common method is the aldol condensation reaction, where benzaldehyde reacts with a ketone under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Oxo-5-phenylpentanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

5-Oxo-5-phenylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 5-Oxo-5-phenylpentanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The phenyl group can also participate in aromatic interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

    Benzaldehyde: Similar structure but lacks the oxo group.

    Phenylacetaldehyde: Contains a phenyl group but with a different carbon chain structure.

    Acetophenone: Contains a phenyl group attached to a carbonyl group but with a different overall structure.

Uniqueness: 5-Oxo-5-phenylpentanal is unique due to the presence of both an oxo group and a phenyl group in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

75424-63-4

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

5-oxo-5-phenylpentanal

InChI

InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2

InChI-Schlüssel

WDXWUONTMXSOSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.